molecular formula C9H9ClN2O B2442499 3-amino-5-chloro-1-methyl-1,3-dihydro-2H-indol-2-one CAS No. 1101851-73-3

3-amino-5-chloro-1-methyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B2442499
CAS No.: 1101851-73-3
M. Wt: 196.63
InChI Key: DUFDJMVCNFJXCZ-UHFFFAOYSA-N
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Description

3-amino-5-chloro-1-methyl-1,3-dihydro-2H-indol-2-one is a heterocyclic compound that belongs to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-5-chloro-1-methyl-1,3-dihydro-2H-indol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-chloro-2-nitroaniline with methyl isocyanate, followed by reduction and cyclization to form the indole ring . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-amino-5-chloro-1-methyl-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogenation using Pd/C or chemical reduction with sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications in medicinal chemistry.

Scientific Research Applications

3-amino-5-chloro-1-methyl-1,3-dihydro-2H-indol-2-one has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2H-Indol-2-one: Another indole derivative with similar structural features but different functional groups.

    5-chloro-2-methylindole: Shares the indole core but differs in the position and type of substituents.

Uniqueness

3-amino-5-chloro-1-methyl-1,3-dihydro-2H-indol-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new drugs and studying various biochemical pathways .

Properties

IUPAC Name

3-amino-5-chloro-1-methyl-3H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O/c1-12-7-3-2-5(10)4-6(7)8(11)9(12)13/h2-4,8H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUFDJMVCNFJXCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)C(C1=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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